![molecular formula C13H15N3O2 B1371008 1-(3,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1096911-86-2](/img/structure/B1371008.png)
1-(3,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(3,5-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (DETC) is an organic compound that has been studied for its potential applications in the fields of biochemistry, physiology, and medicine. DETC is a triazolic acid that is synthesized from the reaction of acetyl chloride and 1-amino-3,5-dimethylbenzene. This compound has a wide range of applications in the scientific research field, including its use as a substrate for enzyme-catalyzed reactions, as a drug target, and as a potential therapeutic agent. In
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Techniques: The synthesis of substituted 1H-1,2,3-triazole-4-carboxylic acids, similar to the compound , involves a three-component reaction process. This includes the use of arylazides, ethyl 4-chloro-3-oxobutanoate, and either O- or S-nucleophiles in the presence of a base catalyst. This synthesis process likely proceeds through a [3 + 2] cyclocondensation reaction (Pokhodylo, Matiychuk, & Obushak, 2010).
- Chemical Reactions and Transformations: Research has detailed various chemical reactions involving similar triazole compounds. For instance, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde, a comparable compound, reacts with amines, hydrazines, and hydroxylamine to produce different 1,2,3-triazole derivatives (L'abbé, Vanderstede, Dehaen, Delbeke, & Toppet, 1991).
Molecular Structure and Properties
- Molecular Structure Analysis: The structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound structurally related to the one of interest, was determined using X-ray diffraction and quantum-chemical calculations. Such structural analyses are crucial for understanding the chemical properties and potential applications of these compounds (Shtabova, Shaposhnikov, Mel’nikova, Tselinskii, Nather, Traulsen, & Friedrichsen, 2005).
Applications in Synthesis of Other Compounds
- Building Blocks in Organic Synthesis: Ethyl 1,2,4-triazole-3-carboxylates, similar to the compound of interest, are used as building blocks in organic synthesis. This allows for the creation of various structurally complex and potentially bioactive molecules (Khomenko, Doroschuk, & Lampeka, 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, often resulting in changes to cellular processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .
Result of Action
Similar compounds have been known to induce a variety of cellular responses, often related to the modulation of target activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets . .
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-5-ethyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-4-11-12(13(17)18)14-15-16(11)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHHMULPDCAYBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=CC(=C2)C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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